molecular formula C13H13N3O2 B14314764 Ethyl 3-amino-6-phenylpyrazine-2-carboxylate CAS No. 113424-64-9

Ethyl 3-amino-6-phenylpyrazine-2-carboxylate

Katalognummer: B14314764
CAS-Nummer: 113424-64-9
Molekulargewicht: 243.26 g/mol
InChI-Schlüssel: PUFPDJYKWPPJPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-amino-6-phenylpyrazine-2-carboxylate is a heterocyclic compound that contains a pyrazine ring substituted with an amino group at the 3-position, a phenyl group at the 6-position, and an ethyl ester group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-6-phenylpyrazine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-2-carboxylic acid derivatives with phenylhydrazine under acidic conditions, followed by esterification with ethanol. The reaction conditions often require refluxing in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the cyclization and esterification processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-amino-6-phenylpyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-amino-6-phenylpyrazine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its bioactive properties.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of Ethyl 3-amino-6-phenylpyrazine-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects. The exact pathways and targets depend on the specific application and require further investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Aminopyrazine-2-carboxamide: Similar structure but lacks the phenyl group.

    6-Phenylpyrazine-2-carboxylate: Similar structure but lacks the amino group.

    Ethyl 3-amino-2-carboxylate: Similar structure but lacks the phenyl group.

Uniqueness

Ethyl 3-amino-6-phenylpyrazine-2-carboxylate is unique due to the presence of both the amino and phenyl groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

113424-64-9

Molekularformel

C13H13N3O2

Molekulargewicht

243.26 g/mol

IUPAC-Name

ethyl 3-amino-6-phenylpyrazine-2-carboxylate

InChI

InChI=1S/C13H13N3O2/c1-2-18-13(17)11-12(14)15-8-10(16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,14,15)

InChI-Schlüssel

PUFPDJYKWPPJPA-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=NC(=CN=C1N)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.